molecular formula C16H15ClO6S2 B8563879 2-(4-Methylbenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate CAS No. 651728-72-2

2-(4-Methylbenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate

Cat. No. B8563879
Key on ui cas rn: 651728-72-2
M. Wt: 402.9 g/mol
InChI Key: UXQMFNPRUPBYJH-UHFFFAOYSA-N
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Patent
US06897227B2

Procedure details

A heterogeneous mixture of 3-chlorosulfonyl-benzoic acid (11.0 g, 50.0 mmol) in 18 mL of SOCl2 was refluxed for 3 h. Thereafter the excess of SOCl2 was removed, the residual brown oil was dissolved in 60 mL of CH3CN, and then 2-(p-tolylsulfonyl)ethanol (9.4 g, 47.0 mmol, 0.95 eq.) was added. The mixture was heated to reflux temperature for 20 h. Thereafter the most of CH3CN was removed, the resulting oil was purified by short column chromatography (silica gel, CH2Cl2) to give light brown oil, which was dried further under vacuum to yield 19.1 g (95%) of a light brown solid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[C:14]1([CH3:26])[CH:19]=[CH:18][C:17]([S:20]([CH2:23][CH2:24]O)(=[O:22])=[O:21])=[CH:16][CH:15]=1>O=S(Cl)Cl>[C:14]1([CH3:26])[CH:19]=[CH:18][C:17]([S:20]([CH2:23][CH2:24][O:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])[CH:6]=2)(=[O:22])=[O:21])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
18 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Thereafter the excess of SOCl2 was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residual brown oil was dissolved in 60 mL of CH3CN
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Thereafter the most of CH3CN was removed
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by short column chromatography (silica gel, CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give light brown oil, which
CUSTOM
Type
CUSTOM
Details
was dried further under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CCOC(C1=CC(=CC=C1)S(=O)(=O)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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